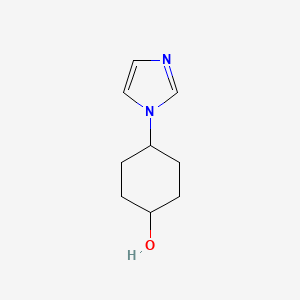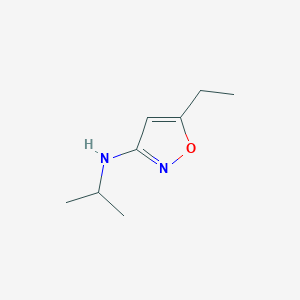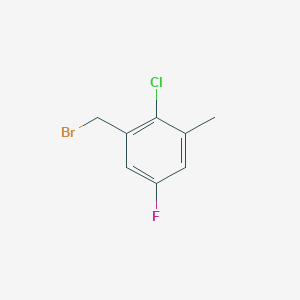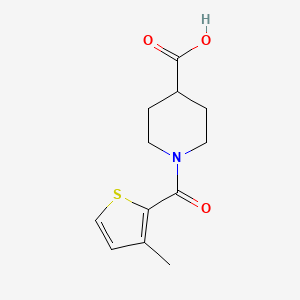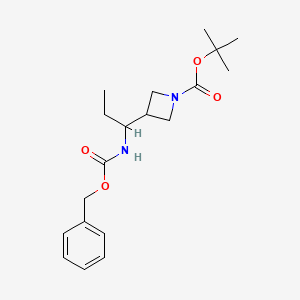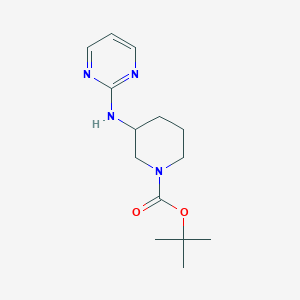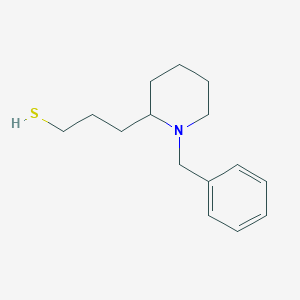
3-(1-Benzylpiperidin-2-yl)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzylpiperidin-2-yl)propane-1-thiol is an organic compound that features a piperidine ring substituted with a benzyl group at the nitrogen atom and a thiol group at the end of a propane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-2-yl)propane-1-thiol typically involves the following steps:
Formation of 1-Benzylpiperidine: This can be achieved by the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Propane Chain: The benzylpiperidine is then reacted with 3-chloropropanethiol in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Benzylpiperidin-2-yl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced to modify the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of thioethers or thioesters.
Reduction: Formation of reduced piperidine derivatives.
Applications De Recherche Scientifique
3-(1-Benzylpiperidin-2-yl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of thiol-based redox biology.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific properties, such as polymers with enhanced stability.
Mécanisme D'action
The mechanism of action of 3-(1-Benzylpiperidin-2-yl)propane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins or other biomolecules, potentially altering their function. The benzylpiperidine moiety may also interact with receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Benzylpiperidin-4-yl)propane-1-thiol
- 3-(1-Benzylpiperidin-3-yl)propane-1-thiol
- 3-(1-Benzylpiperidin-2-yl)propane-1-ol
Uniqueness
3-(1-Benzylpiperidin-2-yl)propane-1-thiol is unique due to the specific positioning of the thiol group, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where thiol reactivity is crucial.
Propriétés
Formule moléculaire |
C15H23NS |
|---|---|
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
3-(1-benzylpiperidin-2-yl)propane-1-thiol |
InChI |
InChI=1S/C15H23NS/c17-12-6-10-15-9-4-5-11-16(15)13-14-7-2-1-3-8-14/h1-3,7-8,15,17H,4-6,9-13H2 |
Clé InChI |
UTOFYKGMUUXFQM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CCCS)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



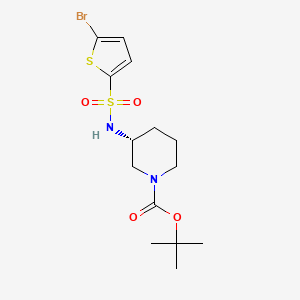
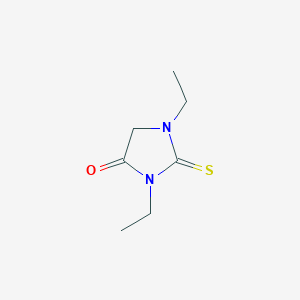
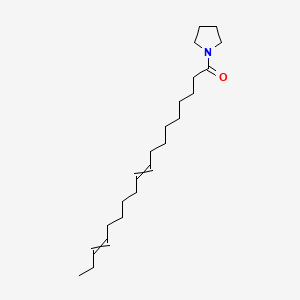
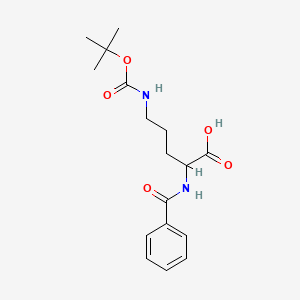

![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
